4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Overview
Description
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a heterocyclic compound that features a fused ring system combining imidazole and diazepine structures
Mechanism of Action
Mode of Action
Imidazoles, a class of compounds to which it belongs, are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Imidazoles, in general, are involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The exact pathways and downstream effects would depend on the specific targets of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate diamines with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid (PPA) can yield the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocycle with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring system, known for its pharmacological activities.
Uniqueness
4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and the potential for diverse functional modifications, making it a valuable compound in research and development.
Properties
IUPAC Name |
4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIWDXWEDFFGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458681 | |
Record name | 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72079-77-7 | |
Record name | 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.